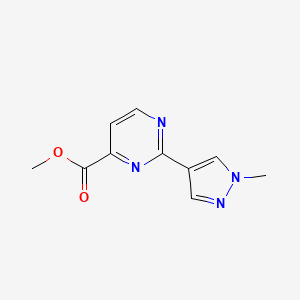

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate

Description

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a 1-methylpyrazol-4-yl group and at the 4-position with a methyl ester. This structure combines aromatic pyrimidine and pyrazole rings, which are common pharmacophores in medicinal chemistry due to their hydrogen-bonding capabilities and metabolic stability. The methyl ester group enhances solubility in organic solvents, while the 1-methylpyrazolyl substituent contributes steric and electronic effects that influence reactivity and intermolecular interactions.

Properties

Molecular Formula |

C10H10N4O2 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C10H10N4O2/c1-14-6-7(5-12-14)9-11-4-3-8(13-9)10(15)16-2/h3-6H,1-2H3 |

InChI Key |

USVSZXVDSKTLFY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=N2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate typically involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 1-methyl-4-pyrazole borate pinacol ester. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include dichloromethane, methanol, and specific catalysts to facilitate the reactions. Major products formed from these reactions include pyrazolo[3,4-d]pyrimidines and other substituted pyrimidine derivatives .

Scientific Research Applications

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in fungicidal applications, it targets succinate dehydrogenase, forming hydrogen bonds and cation-π interactions that inhibit the enzyme’s activity . In neuroprotective applications, the compound inhibits endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway, thereby exerting its effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate with three structurally related compounds from the evidence:

Key Observations :

- In contrast, the amino and imino groups in ’s compounds increase electron density, favoring nucleophilic reactivity .

- Steric Effects : The 1-methylpyrazol-4-yl group in the target compound introduces moderate steric hindrance compared to A16’s bulkier naphthalene and thioether substituents .

- Hybrid Systems : Compounds like 4i () incorporate coumarin and tetrazole moieties, which introduce fluorescence and acidic protons, respectively—features absent in the target compound .

Physicochemical Properties

Notes:

Biological Activity

Methyl 2-(1-methylpyrazol-4-yl)pyrimidine-4-carboxylate (CAS: 2891598-98-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.

- Chemical Formula : C10H10N4O2

- Molecular Weight : 218.22 g/mol

- IUPAC Name : methyl 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxylate

- Purity : 97% .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

-

Anticancer Properties :

- Compounds containing pyrazole and pyrimidine moieties have been extensively studied for their anticancer potential. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.01 µM .

- The compound's structural features allow it to inhibit key cellular pathways involved in cancer progression.

- Enzyme Inhibition :

- Anti-inflammatory Effects :

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds:

| Study | Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|---|

| Xia et al. | Pyrazole derivative | A549 | 49.85 | Antitumor |

| Li et al. | Methyl pyrazole | MCF7 | 0.01 | Anticancer |

| Sun et al. | Pyrazole-linked thiourea | NCI-H460 | 0.39 | CDK2 Inhibition |

| Huang et al. | Aniline-containing pyrazole | MCF7 | 1.88 ± 0.11 | Anticancer |

These findings suggest that this compound and its derivatives may serve as promising candidates for further development in cancer therapeutics.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells:

- Cell Cycle Regulation : By inhibiting CDK enzymes, the compound can disrupt the normal progression of the cell cycle, leading to apoptosis in cancer cells.

- Signal Transduction Pathways : The compound may interfere with signaling pathways that promote tumor growth and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.